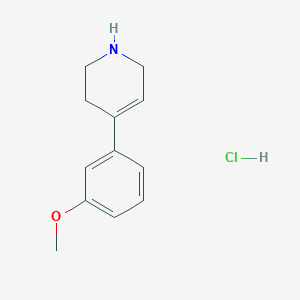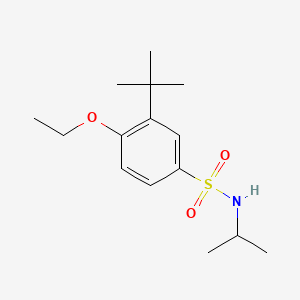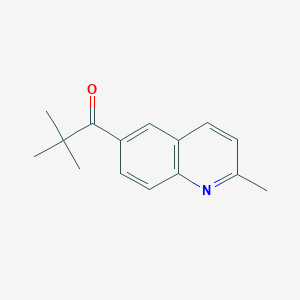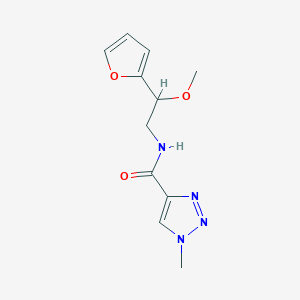
7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine derivatives, including "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione", are a class of compounds of significant interest due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for their affinity and activity towards various receptor sites, including serotonin receptors, which play a crucial role in neurological and psychiatric disorders (Chłoń-Rzepa et al., 2013).
Synthesis Analysis
The synthesis of purine derivatives like "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione" often involves the introduction of various substituents to the purine core to modulate its biological activity. A common strategy includes the alkylation of the purine nitrogen atoms, followed by the attachment of desired side chains through nucleophilic substitution reactions. Protective groups, such as the thietanyl group, have been utilized in the synthesis of benzyl-substituted purine derivatives to prevent undesired reactions and facilitate the introduction of specific substituents at desired positions (Khaliullin & Shabalina, 2020).
Scientific Research Applications
Psychotropic Potential
A study involving the synthesis and pharmacological evaluation of arylpiperazine derivatives of purine-2,6-dione, including compounds structurally related to 7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione, revealed their potential as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed promising anxiolytic and antidepressant properties, underlining their potential use in the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic Properties
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound of interest, highlighted significant analgesic and anti-inflammatory effects. These findings suggest that modifications to the purine-2,6-dione structure can lead to new classes of analgesic and anti-inflammatory agents, offering insights into the development of novel pain management solutions (Zygmunt et al., 2015).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use1. Users should handle it with care and follow appropriate safety protocols when working with it in a research setting.
Future Directions
The future directions for the study and application of this compound are not clearly stated in the available resources. It could potentially be explored in various fields of research, but more studies are needed to determine its potential uses and benefits.
properties
IUPAC Name |
7-benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXXMXMSMKONBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-benzyl-8-(4-propylpiperazinyl)-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)



![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)



![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)